molecular formula C18H25ClN4O2 B2852127 (4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331188-30-7

(4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2852127
CAS RN: 1331188-30-7
M. Wt: 364.87
InChI Key: XHLQFNMVAIXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups, including an ethoxy group, a phenyl group, an imidazole ring, and a piperazine ring . Imidazole rings are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . Piperazine rings are six-membered rings containing two nitrogen atoms. These groups are often found in a variety of applications, including natural products, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The imidazole and piperazine rings would likely be planar due to the nature of their bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to (4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have been synthesized and evaluated for their antimicrobial efficacy. For instance, studies on pyridine derivatives have demonstrated variable and modest activity against bacterial and fungal strains, emphasizing the potential of such compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). Similarly, research on 1,2,4-triazole derivatives has identified compounds with good to moderate antimicrobial activities, further underscoring the therapeutic potential of these chemical frameworks (Bektaş et al., 2010).

Antagonistic Activity on G Protein-Coupled Receptors

The exploration of piperazine derivatives as antagonists of G protein-coupled receptors (GPRs) illustrates another application domain. Compounds featuring the piperazine moiety have shown promising results in functional assays, achieving subnanomolar potencies (Romero et al., 2012). This highlights the potential for developing new therapeutic agents targeting various physiological and pathological processes mediated by GPRs.

Synthesis and Application in Pharmaceutical Analysis

The synthesis of specific piperazine and piperidine derivatives for pharmaceutical analysis underscores the relevance of these chemical structures in drug development and quality control. For example, the development of ion-selective electrodes for ketoconazole underscores the importance of such compounds in enhancing analytical methodologies within pharmaceutical sciences (Shamsipur & Jalali, 2000).

Novel Anticonvulsant Agents

Research into new anticonvulsant drugs has led to the synthesis of compounds with piperazine cores, demonstrating the role of such structures in the development of treatments for neurological disorders (Severina et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by inhibiting the production of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or agriculture. Additionally, new methods of synthesizing this compound could be developed .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-5-7-16(8-6-15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQFNMVAIXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.